[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde
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Overview
Description
[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with dimethyl and prop-1-en-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde typically involves the use of starting materials such as cyclobutyl derivatives and appropriate reagents to introduce the dimethyl and prop-1-en-2-yl groups. One common method involves the reaction of cyclobutyl carboxylic acid derivatives with reagents like Grignard reagents or organolithium compounds to form the desired substituted cyclobutyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions at the cyclobutyl ring or the prop-1-en-2-yl group using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyl derivatives depending on the reagents used.
Scientific Research Applications
[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutyl ring and its substituents may also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
[(1R,3R)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]methyl acetate: A similar compound with an acetate group instead of an aldehyde group.
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, 1-propanoate: Another related compound with a propanoate group.
Properties
CAS No. |
88165-92-8 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-[(1R,3S)-2,2-dimethyl-3-prop-1-en-2-ylcyclobutyl]acetaldehyde |
InChI |
InChI=1S/C11H18O/c1-8(2)10-7-9(5-6-12)11(10,3)4/h6,9-10H,1,5,7H2,2-4H3/t9-,10-/m0/s1 |
InChI Key |
QPUSCGRTONWCCE-UWVGGRQHSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1C[C@@H](C1(C)C)CC=O |
Canonical SMILES |
CC(=C)C1CC(C1(C)C)CC=O |
Origin of Product |
United States |
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